molecular formula C9H20ClN3O B14796128 (R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride

(R)-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride

Cat. No.: B14796128
M. Wt: 221.73 g/mol
InChI Key: BDNYKFYNRZJUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride typically involves the reaction of ®-3-amino piperidine hydrochloride with isopropyl isocyanate. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

Scientific Research Applications

®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride include other piperidine derivatives such as:

Uniqueness

What sets ®-1-Isopropyl-3-(piperidin-3-yl)urea hydrochloride apart from these similar compounds is its unique structural features and specific biological activities.

Properties

Molecular Formula

C9H20ClN3O

Molecular Weight

221.73 g/mol

IUPAC Name

1-piperidin-3-yl-3-propan-2-ylurea;hydrochloride

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H

InChI Key

BDNYKFYNRZJUGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1CCCNC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.